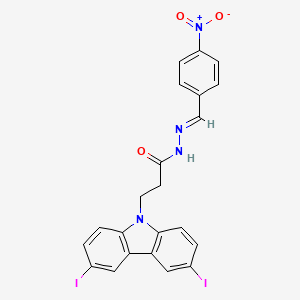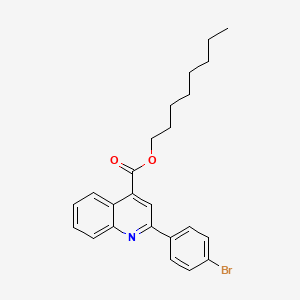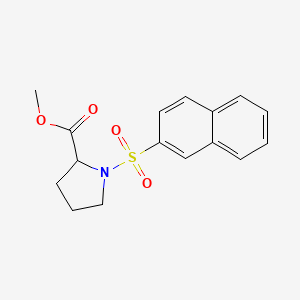
Sematilide monohydrochloride monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sematilide monohydrochloride monohydrate is a class III antiarrhythmic agent known for its selective blocking of delayed rectifier potassium current (I Kr) channels. This compound is used in the study of cardiac arrhythmias due to its ability to prolong the action potential duration and refractoriness in cardiac cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sematilide monohydrochloride monohydrate involves multiple steps. Initially, Benzocaine (Ethyl 4-Aminobenzoate) reacts with mesyl chloride to form Ethyl 4-(Methylsulfonamido)benzoate. This intermediate undergoes base saponification followed by water removal to yield 4-[(Methylsulfonyl)amino]benzoic acid sodium salt. Halogenation with thionyl chloride produces 4-[(Methylsulfonyl)Amino]Benzoyl Chloride, which then reacts with N,N-Diethylethylenediamine to form Sematilide .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sematilide monohydrochloride monohydrate primarily undergoes substitution reactions due to the presence of functional groups such as the sulfonamide and amide groups.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include mesyl chloride, thionyl chloride, and N,N-Diethylethylenediamine. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to facilitate the desired transformations .
Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, which is characterized by its high purity and specific molecular structure.
Scientific Research Applications
Sematilide monohydrochloride monohydrate is extensively used in scientific research, particularly in the fields of cardiology and pharmacology. It is employed to study the mechanisms of cardiac arrhythmias and to evaluate the efficacy of antiarrhythmic drugs. Additionally, it serves as a tool in the investigation of potassium channel blockers and their effects on cardiac cells .
Mechanism of Action
Sematilide monohydrochloride monohydrate exerts its effects by selectively blocking the delayed rectifier potassium current (I Kr) channels in cardiac cells. This inhibition prolongs the action potential duration and refractoriness, which helps in the management of cardiac arrhythmias. The molecular targets of this compound are the potassium channels, and its action involves the modulation of ion flow across the cardiac cell membrane .
Comparison with Similar Compounds
Similar Compounds:
- Procainamide
- Amiodarone
- Sotalol
Comparison: Sematilide monohydrochloride monohydrate is unique in its selective blocking of I Kr channels, which distinguishes it from other antiarrhythmic agents like Procainamide, Amiodarone, and Sotalol. While these compounds also exhibit antiarrhythmic properties, their mechanisms of action and molecular targets differ. For instance, Amiodarone affects multiple ion channels, whereas Sematilide specifically targets the I Kr channels .
Properties
Molecular Formula |
C14H26ClN3O4S |
|---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide;hydrate;hydrochloride |
InChI |
InChI=1S/C14H23N3O3S.ClH.H2O/c1-4-17(5-2)11-10-15-14(18)12-6-8-13(9-7-12)16-21(3,19)20;;/h6-9,16H,4-5,10-11H2,1-3H3,(H,15,18);1H;1H2 |
InChI Key |
HCGUEOOYHHAYIM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12039688.png)
![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B12039706.png)



![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12039721.png)

![6-methyl-2-[4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12039729.png)

![2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12039745.png)




